Targocil-II
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Overview
Description
Targocil-II is a compound known for its role as an ABC transporter inhibitor. It exhibits significant antibacterial activity by inhibiting ATP hydrolysis through binding to allosteric sites within the transmembrane domain. This compound has an IC50 value of 137 nanomolar, making it a potent inhibitor .
Chemical Reactions Analysis
Targocil-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Targocil-II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABC transporters and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of ABC transporters in cellular processes.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Targocil-II exerts its effects by targeting the TarG subunit of the wall teichoic acid translocase (TarGH). This inhibition prevents the translocation of wall teichoic acid across the bacterial membrane, leading to a decrease in cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the inhibition of ATP hydrolysis and the disruption of cell wall biosynthesis .
Comparison with Similar Compounds
Targocil-II is unique in its specific inhibition of the TarG subunit of the wall teichoic acid translocase. Similar compounds include:
Targocil: Targets the TarG component but with different binding sites.
Tarocins A and B: Inhibit wall teichoic acid biosynthesis through different mechanisms.
Properties
Molecular Formula |
C26H22ClNO6 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
InChI Key |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
Origin of Product |
United States |
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